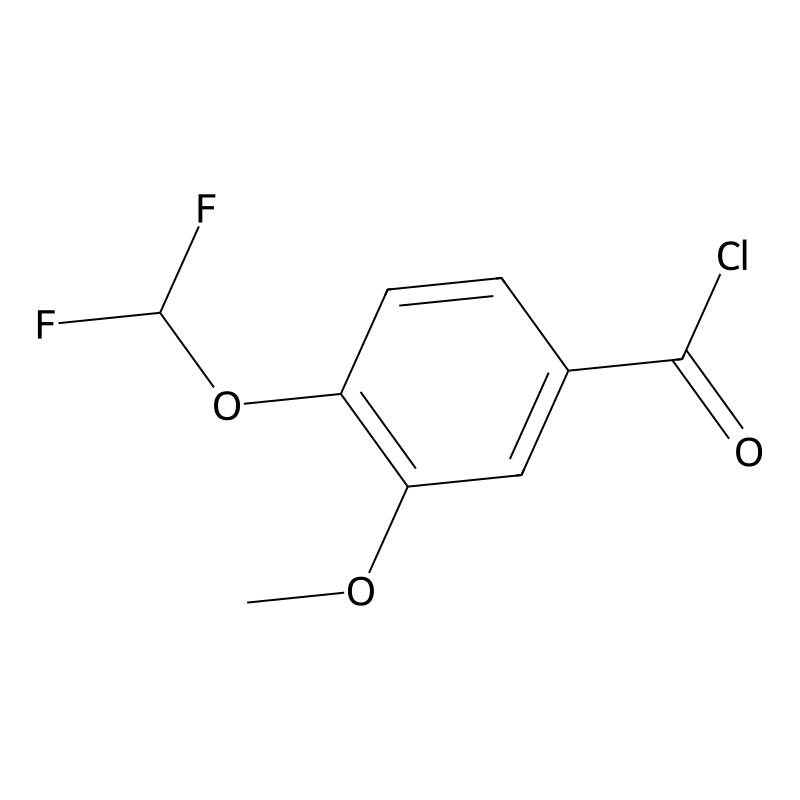

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 236.60 g/mol. It is characterized by the presence of a benzoyl chloride functional group, which is known for its reactivity in various

- Acylation Reactions: The benzoyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating the synthesis of more complex molecules.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(difluoromethoxy)-3-methoxybenzoic acid.

These reactions are vital for its utility in organic synthesis and medicinal chemistry.

Several methods can be employed to synthesize 4-(difluoromethoxy)-3-methoxybenzoyl chloride:

- Starting Materials: The synthesis often begins with 3-methoxybenzoic acid or its derivatives.

- Fluorination: The introduction of difluoromethoxy groups can be achieved through fluorination techniques using reagents such as difluoromethyl ether.

- Formation of Benzoyl Chloride: The final step typically involves treating the resulting acid with thionyl chloride or oxalyl chloride to yield the corresponding benzoyl chloride .

These methods highlight the importance of careful reagent selection and reaction conditions to ensure high yield and purity.

4-(Difluoromethoxy)-3-methoxybenzoyl chloride has several applications:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Utilized in academic and industrial research for developing new chemical entities.

- Agricultural Chemicals: Potential applications in agrochemicals due to its reactive nature.

The versatility of this compound makes it valuable in both research and practical applications .

Interaction studies involving 4-(difluoromethoxy)-3-methoxybenzoyl chloride primarily focus on its reactivity with biological macromolecules. Investigations into how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic effects. Additionally, studies examining its metabolic pathways and interactions with enzymes would be beneficial for understanding its biological implications .

Several compounds share structural similarities with 4-(difluoromethoxy)-3-methoxybenzoyl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-4-methoxybenzoyl chloride | Contains a fluorine substituent; used in similar applications. | |

| 4-Methoxybenzoyl chloride | Lacks fluorine; simpler structure; less reactive. | |

| 3-Difluoromethyl-4-methoxybenzoyl | Similar difluorinated structure; potential for similar biological activity. |

Uniqueness

The uniqueness of 4-(difluoromethoxy)-3-methoxybenzoyl chloride lies in its specific combination of difluoromethoxy and methoxy groups on the benzene ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This distinct structure may lead to unique interactions within biological systems that are not observed with simpler analogs.